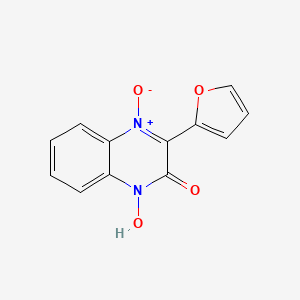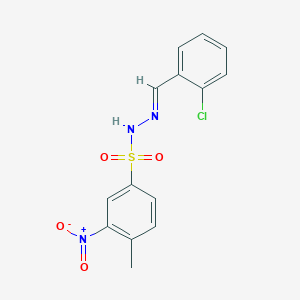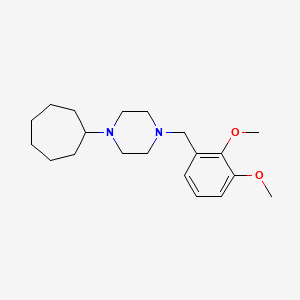
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide, also known as MMMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMMPH belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. This compound has been found to reduce the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide in lab experiments are its potential therapeutic properties, which can be studied in vitro and in vivo. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic properties. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity. This compound has been found to be toxic at high concentrations, and its solubility in water is limited, which can affect its bioavailability.
Direcciones Futuras
The future directions for 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide research are focused on its potential therapeutic applications. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. Future research can focus on optimizing the synthesis method to increase the yield and solubility of this compound. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential toxicity. This compound can also be studied in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide involves the condensation reaction between 4-methoxybenzaldehyde and 2-methoxy-N-phenylacetohydrazide in the presence of glacial acetic acid. The resulting product is purified using column chromatography to obtain a yellow crystalline solid. The yield of the synthesis is approximately 70%.
Aplicaciones Científicas De Investigación
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. This compound has been studied in vitro and in vivo in animal models for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its anti-inflammatory properties in animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its analgesic properties in animal models of pain. It has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.
Propiedades
IUPAC Name |
2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-10-8-13(9-11-15)12-18-19-17(20)16(22-2)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGJGZQWARHFZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)


![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)